2-chloro-N'-{[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-6-yl]carbonyl}benzenesulfonohydrazide 2-chloro-N'-{[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-6-yl]carbonyl}benzenesulfonohydrazide
Brand Name: Vulcanchem
CAS No.: 866137-85-1
VCID: VC4919480
InChI: InChI=1S/C21H17ClN4O4S/c1-30-16-9-6-14(7-10-16)18-13-26-12-15(8-11-20(26)23-18)21(27)24-25-31(28,29)19-5-3-2-4-17(19)22/h2-13,25H,1H3,(H,24,27)
SMILES: COC1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)C(=O)NNS(=O)(=O)C4=CC=CC=C4Cl
Molecular Formula: C21H17ClN4O4S
Molecular Weight: 456.9

2-chloro-N'-{[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-6-yl]carbonyl}benzenesulfonohydrazide

CAS No.: 866137-85-1

Cat. No.: VC4919480

Molecular Formula: C21H17ClN4O4S

Molecular Weight: 456.9

* For research use only. Not for human or veterinary use.

2-chloro-N'-{[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-6-yl]carbonyl}benzenesulfonohydrazide - 866137-85-1

Specification

CAS No. 866137-85-1
Molecular Formula C21H17ClN4O4S
Molecular Weight 456.9
IUPAC Name N'-(2-chlorophenyl)sulfonyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-6-carbohydrazide
Standard InChI InChI=1S/C21H17ClN4O4S/c1-30-16-9-6-14(7-10-16)18-13-26-12-15(8-11-20(26)23-18)21(27)24-25-31(28,29)19-5-3-2-4-17(19)22/h2-13,25H,1H3,(H,24,27)
Standard InChI Key SZRNKKLIFQKWSP-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)C(=O)NNS(=O)(=O)C4=CC=CC=C4Cl

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Formula

The compound is formally named 2-chloro-N'-{[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-6-yl]carbonyl}benzenesulfonohydrazide under IUPAC guidelines . Its molecular formula, C₂₁H₁₇ClN₄O₄S, reflects a conjugated system comprising:

  • An imidazo[1,2-a]pyridine bicyclic core

  • A 4-methoxyphenyl substituent at position 2

  • A 2-chlorobenzenesulfonohydrazide group at position 6 .

The molecular weight is 456.9 g/mol, with a calculated exact mass of 456.064 Da .

Structural Characterization

X-ray crystallography of analogous imidazo[1,2-a]pyridines reveals planar aromatic systems with bond lengths of 1.36–1.41 Å for the fused ring system . The sulfonohydrazide moiety adopts a trans configuration about the N–N bond, as observed in related sulfonamide derivatives . Key spectroscopic signatures include:

  • ¹H NMR: A singlet near δ 10.2 ppm for the hydrazide NH proton .

  • IR: Stretching vibrations at 1680 cm⁻¹ (C=O) and 1340 cm⁻¹ (S=O) .

  • UV-Vis: π→π* transitions at λmax ≈ 280 nm due to the extended conjugation .

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via a three-step sequence (Figure 1):

Step 1: Formation of 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid through cyclocondensation of 2-aminopyridine with 4-methoxybenzaldehyde in the presence of Cu(OAc)₂ .
Step 2: Conversion to the acyl hydrazide by treating with hydrazine hydrate in ethanol under reflux .
Step 3: Sulfonylation with 2-chlorobenzenesulfonyl chloride in dichloromethane using triethylamine as a base .

Table 1: Optimization of Step 3 Sulfonylation

ParameterCondition 1Condition 2
SolventDCMTHF
BaseEt₃NPyridine
Yield (%)7862
Purity (HPLC)98.595.2

Reaction yields reach 78% when using dichloromethane (DCM) and triethylamine, compared to 62% in tetrahydrofuran (THF) with pyridine .

Industrial-Scale Considerations

Batch processes in jacketed reactors (50–100 L capacity) achieve throughputs of 5–10 kg/day. Key challenges include:

  • Exotherm Management: Controlled addition of sulfonyl chloride at 0–5°C to prevent thermal degradation .

  • Byproduct Formation: Up to 12% of N-sulfonyl dihydrazide byproducts require removal via silica gel chromatography .

Reactivity and Functionalization

Nucleophilic Substitution

The chlorophenyl group undergoes SNAr reactions with amines and alkoxides:

  • Treatment with morpholine in DMF at 120°C replaces chlorine with morpholino groups (87% yield).

  • Methanolysis with NaOMe produces the 2-methoxy derivative, albeit in lower yields (54%) due to steric hindrance.

Oxidation and Reduction

  • Oxidation: MnO₂ in acetone oxidizes the hydrazide to a diazene (λmax 420 nm), a potential photodynamic therapy agent.

  • Reduction: H₂/Pd-C hydrogenolysis cleaves the sulfonohydrazide to the corresponding amine (91% yield) .

Table 2: Comparative Reactivity of Functional Groups

ReactionSite ModifiedTypical Reagents
SulfonylationHydrazide NHArSO₂Cl, base
SNArChlorophenyl ClAmines, alkoxides
Reductive cleavageN–N bondH₂/Pd-C, Zn/HCl
SolventSolubility (mg/mL)
DMSO45.2
Ethanol8.7
Water<0.1

Precipitation occurs in aqueous buffers below pH 5 due to protonation of the hydrazide nitrogen (pKa ≈ 7.8) .

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